molecular formula C15H16N2OS B6513693 1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 33738-08-8

1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No. B6513693
CAS RN: 33738-08-8
M. Wt: 272.4 g/mol
InChI Key: DZWKVTIUWNNLRP-UHFFFAOYSA-N
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Description

1-Benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one, commonly referred to as BSOQ, is a heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. BSOQ is a versatile building block for a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. BSOQ has a unique structure that allows it to react with other compounds in a variety of ways, making it an important tool for drug discovery and synthesis.

Scientific Research Applications

BSOQ has been used in a variety of scientific research applications, including drug discovery and synthesis, organic synthesis, and materials science. BSOQ has been used as a building block for a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. BSOQ has also been used in the synthesis of a variety of heterocyclic compounds, including benzodiazepines, quinolines, and other heterocyclic compounds. BSOQ has also been used as a catalytic agent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of BSOQ is not well understood. However, it is believed that BSOQ reacts with other compounds in a variety of ways. BSOQ can act as a nucleophile, attacking electrophilic centers in other molecules. BSOQ can also act as an electrophile, reacting with nucleophilic centers in other molecules. BSOQ can also act as a catalyst, facilitating the reaction of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BSOQ are not well understood. However, BSOQ has been shown to be non-toxic in animal studies and is not believed to have any adverse effects on humans.

Advantages and Limitations for Lab Experiments

The advantages of using BSOQ in lab experiments include its low cost, availability, and versatility. BSOQ is also easy to use and can be synthesized in a variety of ways. The main limitation of using BSOQ in lab experiments is its lack of specificity, as it can react with a variety of compounds in a variety of ways.

Future Directions

Future research on BSOQ could focus on finding new ways to synthesize and use BSOQ in organic synthesis and medicinal chemistry. Additionally, further research could be done to better understand the biochemical and physiological effects of BSOQ. Finally, research could be done to develop new methods for using BSOQ in drug discovery and synthesis.

Synthesis Methods

BSOQ can be synthesized in a variety of ways, including the direct synthesis from its precursor, 4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one, and the indirect synthesis from the reaction of 4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one and benzyl bromide. The direct synthesis involves the reaction of 4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one with a base such as potassium carbonate, followed by the addition of benzyl bromide. The indirect synthesis involves the reaction of 4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one and benzyl bromide in the presence of a base such as potassium carbonate.

properties

IUPAC Name

1-benzyl-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-16-14(19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWKVTIUWNNLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

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